

Carbomer 934: A Comprehensive Safety and Toxicity Profile for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 934**

Cat. No.: **B3431392**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, is a synthetic polymer widely utilized in pharmaceutical and cosmetic formulations as a thickening, suspending, and stabilizing agent.^{[1][2]} Its extensive use necessitates a thorough understanding of its safety and toxicity profile, particularly for research and development applications where novel formulations and routes of administration are explored. This technical guide provides an in-depth analysis of the safety and toxicity data for **Carbomer 934**, including quantitative data, detailed experimental methodologies, and a logical workflow for safety assessment.

Executive Summary

Overall, **Carbomer 934** has a low toxicity profile.^[3] It is not significantly absorbed from the gastrointestinal tract or the skin, which limits its potential for systemic toxicity.^[4] Extensive testing has shown it to be non-irritating to the skin and only mildly irritating to the eyes at high concentrations.^{[2][5]} It is not considered to be a skin sensitizer.^[3] Genotoxicity and carcinogenicity studies have been negative, and it is not associated with reproductive or developmental toxicity.^[6] The primary safety concern is the potential for residual benzene, a solvent used in the polymerization of older grades of **Carbomer 934**; however, modern manufacturing processes have largely addressed this issue.^{[5][7]}

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Carbomer 934**.

Acute Oral Toxicity

Species	Route	LD50	Reference
Rat	Oral	4.1 g/kg	[4]
Mouse	Oral	4.6 g/kg	[4][8]
Guinea Pig	Oral	2.5 g/kg	[4]
Dog	Oral	> 8 g/kg (no fatalities)	[4]

Dermal and Ocular Irritation

Test	Species	Concentration	Result	Reference
Skin Irritation	Rabbit	Up to 100%	Minimal irritation	[1][2][5]
Eye Irritation	Rabbit	Not specified	Zero to moderate irritation	[1][2][5]

Other Toxicity Endpoints

Endpoint	Result	Reference
Skin Sensitization	Low potential	[1][5][6]
Phototoxicity	Low potential	[1][5]
Photo-contact Allergenicity	Low potential	[1][5]
Genotoxicity (Ames Test, Micronucleus Test)	Non-mutagenic	[6]
Carcinogenicity	Not carcinogenic	[6]
Reproductive and Developmental Toxicity	No adverse effects	[6]

Experimental Protocols

The safety and toxicity of **Carbomer 934** have been assessed using standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure the quality, consistency, and reliability of the data.

Acute Oral Toxicity Testing (as per OECD Guideline 423: Acute Toxic Class Method)

The acute oral toxicity of **Carbomer 934** is determined to establish its relative toxicity after a single oral dose.

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used.[9]
- **Housing and Fasting:** Animals are housed in standard laboratory conditions and fasted (food, but not water) for a specified period before dosing (e.g., overnight for rats).[9]
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.[9]
- **Dose Levels:** A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects in the previously dosed animals.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[9]
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.[9]

Dermal Irritation Testing (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of **Carbomer 934** to cause reversible inflammatory changes to the skin.

- **Test Animals:** Albino rabbits are the preferred species for this test.[10]

- Test Site Preparation: An area of the animal's back is clipped free of fur 24 hours before the test.[11]
- Application of Test Substance: A specified amount of **Carbomer 934** (e.g., 0.5 g) is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[11]
- Exposure Duration: The exposure period is typically 4 hours.[10]
- Observation of Skin Reactions: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[10] The reactions are scored using a standardized grading system.

Ocular Irritation Testing (as per OECD Guideline 405: Acute Eye Irritation/Corrosion)

This study assesses the potential of **Carbomer 934** to produce irritation or damage to the eye.

- Test Animals: Albino rabbits are typically used for this assay.[12]
- Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or 100 mg of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[12]
- Observation: The eyes are examined for ocular reactions (redness, swelling, and discharge of the conjunctiva; opacity and area of opacity of the cornea; and effects on the iris) at 1, 24, 48, and 72 hours after instillation.[12] The severity of the reactions is scored.

Skin Sensitization Testing (as per OECD Guideline 406: Skin Sensitisation)

This test determines the potential of **Carbomer 934** to induce a delayed hypersensitivity reaction. The Guinea Pig Maximization Test (GPMT) is a common method.

- Test Animals: Young adult guinea pigs are used.[13]

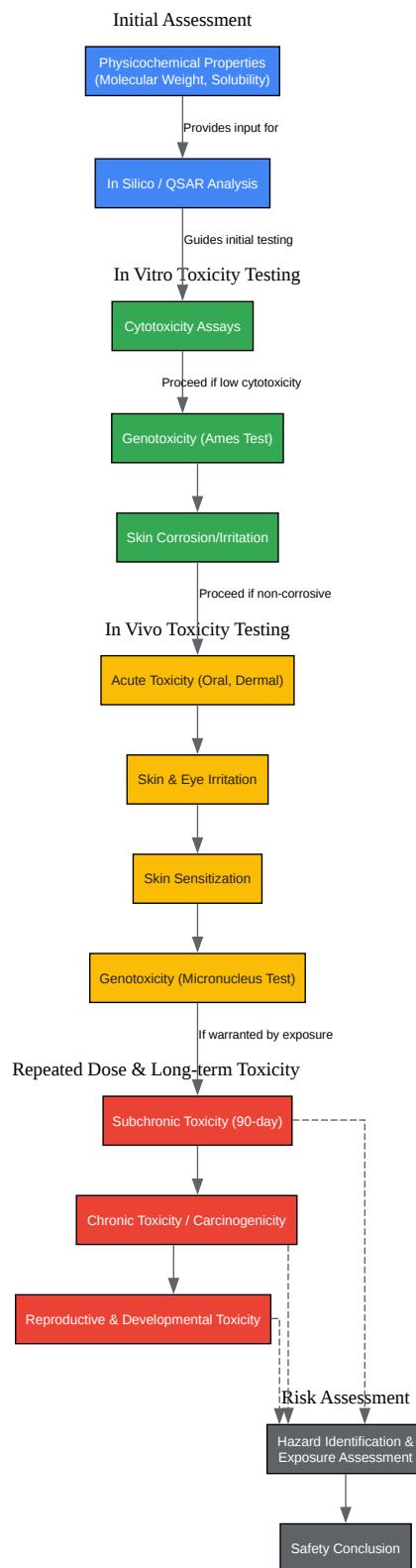
- Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to induce a state of hypersensitivity.[13]
- Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a non-irritating concentration of the test substance applied topically to a fresh site.[13]
- Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal and compared to a control group that was not induced.[13]

Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect the potential of **Carbomer 934** to induce gene mutations.

- Test System: Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.[1]
- Methodology: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver).[7]
- Evaluation: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on a minimal medium) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

Genotoxicity Testing: In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)


This in vivo test assesses the potential of **Carbomer 934** to cause chromosomal damage.

- Test Animals: Typically, mice or rats are used.[3]
- Dosing: The animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels.

- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.[3]
- Analysis: The polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[3]
- Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates clastogenic or aneugenic activity.[3]

Safety Assessment Workflow

The safety assessment of a substance like **Carbomer 934** follows a logical, tiered approach. The following diagram illustrates a typical workflow for evaluating the safety of a chemical intended for use in research and product development.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the safety assessment of a chemical substance.

Conclusion

Based on a comprehensive review of the available scientific literature, **Carbomer 934** demonstrates a very low toxicity profile and is considered safe for its intended use in research and development, as well as in cosmetic and pharmaceutical products.[1][3][6] Its high molecular weight and poor absorption limit systemic exposure and potential for toxicity.[4] Researchers and drug development professionals can be confident in the safety of **Carbomer 934** when used in accordance with good laboratory and manufacturing practices. It is important to source **Carbomer 934** from reputable suppliers who can provide documentation regarding residual solvent levels to ensure the highest quality and safety.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nib.si [nib.si]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. ask-force.org [ask-force.org]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. agc-chemicals.com [agc-chemicals.com]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]

- To cite this document: BenchChem. [Carbomer 934: A Comprehensive Safety and Toxicity Profile for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3431392#carbomer-934-safety-and-toxicity-profile-for-research-applications\]](https://www.benchchem.com/product/b3431392#carbomer-934-safety-and-toxicity-profile-for-research-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com